molecular formula C19H16N4O4S2 B4986760 4-ethoxy-3-nitro-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide

4-ethoxy-3-nitro-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide

Cat. No.: B4986760
M. Wt: 428.5 g/mol
InChI Key: AMCHCCUHIWJCQB-UHFFFAOYSA-N
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Description

4-ethoxy-3-nitro-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide is a complex organic compound with the molecular formula C19H16N4O4S2. This compound features a benzamide core substituted with ethoxy, nitro, and thiazole groups, making it a molecule of interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-nitro-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide typically involves multi-step organic reactions. The process begins with the nitration of an ethoxy-substituted benzene derivative to introduce the nitro group. This is followed by the formation of the thiazole ring through a cyclization reaction involving a phenyl-substituted thioamide. The final step involves the coupling of the thiazole derivative with the nitrobenzamide under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-nitro-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Reduction: Reduction of the nitro group yields the corresponding amine derivative.

    Substitution: Substitution of the ethoxy group can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

4-ethoxy-3-nitro-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anti-inflammatory agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-nitro-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-3-nitro-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide: shares structural similarities with other thiazole-containing compounds such as:

Uniqueness

The unique combination of the ethoxy, nitro, and thiazole groups in this compound imparts distinct chemical and biological properties that differentiate it from other similar compounds

Properties

IUPAC Name

4-ethoxy-3-nitro-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S2/c1-2-27-16-9-8-13(10-15(16)23(25)26)17(24)21-18(28)22-19-20-14(11-29-19)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H2,20,21,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCHCCUHIWJCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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